molecular formula C16H15N2O3- B14599363 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate CAS No. 59159-55-6

2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate

Katalognummer: B14599363
CAS-Nummer: 59159-55-6
Molekulargewicht: 283.30 g/mol
InChI-Schlüssel: HWVZIBASIMUPDF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate is an organic compound that features a phenolate group linked to an ethoxyanilino moiety through an oxoethylidene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 4-ethoxyaniline with a suitable carbonyl compound under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxoethylidene bridge. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted phenolate derivatives, depending on the type of reaction and reagents used .

Wissenschaftliche Forschungsanwendungen

2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate is unique due to its specific structural features, such as the ethoxyanilino moiety and the oxoethylidene bridge, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

59159-55-6

Molekularformel

C16H15N2O3-

Molekulargewicht

283.30 g/mol

IUPAC-Name

2-[[2-(4-ethoxyanilino)-2-oxoethylidene]amino]phenolate

InChI

InChI=1S/C16H16N2O3/c1-2-21-13-9-7-12(8-10-13)18-16(20)11-17-14-5-3-4-6-15(14)19/h3-11,19H,2H2,1H3,(H,18,20)/p-1

InChI-Schlüssel

HWVZIBASIMUPDF-UHFFFAOYSA-M

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C=NC2=CC=CC=C2[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.